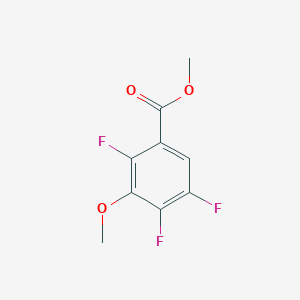

Methyl 3-methoxy-2,4,5-trifluorobenzoate

Overview

Description

Methyl 3-methoxy-2,4,5-trifluorobenzoate is an organic compound with the molecular formula C9H7F3O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 5 of the benzene ring are replaced by fluorine atoms, and the carboxyl group is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methoxy-2,4,5-trifluorobenzoate can be synthesized through the esterification of 3-hydroxy-2,4,5-trifluorobenzoic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-2,4,5-trifluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield 3-hydroxy-2,4,5-trifluorobenzoic acid and methanol.

Reduction: The compound can be reduced to form corresponding alcohol derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Substitution Reactions: Substituted derivatives of this compound.

Hydrolysis: 3-hydroxy-2,4,5-trifluorobenzoic acid and methanol.

Reduction: Alcohol derivatives of the original compound.

Scientific Research Applications

Chemistry

Methyl 3-methoxy-2,4,5-trifluorobenzoate serves as an important intermediate in the synthesis of various organic compounds. Its unique chemical properties make it a valuable building block in:

- Pharmaceuticals : Used in the development of drugs due to its structural features that enhance biological activity.

- Agrochemicals : Employed in synthesizing compounds for agricultural applications.

Biology

Research has indicated that this compound possesses notable biological activities:

- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains. The trifluoromethyl groups enhance lipophilicity and membrane permeability, making it a candidate for combating antibiotic-resistant bacteria .

- Anti-inflammatory Effects : Ongoing research is exploring its potential to modulate inflammatory pathways.

Medicine

The compound is being investigated as a precursor for drug development. Its interaction with specific molecular targets suggests potential therapeutic applications in treating diseases such as cancer .

Mechanism of Action

The mechanism of action of methyl 3-methoxy-2,4,5-trifluorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Methyl 3,4,5-trimethoxybenzoate: Similar in structure but with methoxy groups instead of fluorine atoms.

Methyl 2,4,5-trifluorobenzoate: Lacks the methoxy group present in methyl 3-methoxy-2,4,5-trifluorobenzoate.

Ethyl 3-methoxy-2,4,5-trifluorobenzoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

This compound is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical and physical properties.

Biological Activity

Methyl 3-methoxy-2,4,5-trifluorobenzoate is an organic compound with the molecular formula . It is a derivative of benzoic acid, featuring a methoxy group and three fluorine atoms substituted on the benzene ring. This unique structure contributes to its significant biological activity and potential applications in pharmaceuticals and agrochemicals.

Synthesis

The compound can be synthesized through various methods, including:

- Esterification : The primary method involves the esterification of 3-hydroxy-2,4,5-trifluorobenzoic acid with methanol, typically using sulfuric acid or hydrochloric acid as a catalyst under reflux conditions .

- Methylation : Another method includes the complete methylation of 3-hydroxy-2,4,5-trifluorobenzoic acid using dimethyl sulfate .

Yield and Purity

The synthesis methods yield high purity products, often exceeding 90% yield based on starting materials. Quality control is performed using techniques such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy to confirm structure and purity .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Its trifluoromethyl substituents are believed to enhance bioactivity by improving lipophilicity and membrane permeability. This makes it a candidate for further pharmaceutical exploration targeting resistant bacterial strains .

The mechanism of action involves interaction with specific molecular targets within biological systems. The fluorine atoms increase the compound's lipophilicity, allowing it to effectively modulate enzyme activity and receptor interactions. This modulation can lead to various biological effects, including potential anti-inflammatory and antimicrobial actions.

Case Studies

- Antibacterial Activity : In a study evaluating the antibacterial efficacy of various compounds, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. Its effectiveness was comparable to established antibiotics but with reduced side effects such as phototoxicity .

- Enzyme Inhibition : Interaction studies revealed that the compound inhibits specific enzymes associated with bacterial resistance mechanisms. This suggests that structural modifications could enhance its efficacy against resistant strains .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 3-methoxybenzoate | C9H10O3 | Lacks fluorine substituents; used in similar applications |

| Methyl 2,4-difluorobenzoate | C9H8F2O2 | Contains two fluorine atoms; less reactive than trifluoro derivative |

| Methyl 3-fluoro-4-methoxybenzoate | C9H8F1O3 | One fluorine atom; different biological activity profile |

This compound stands out due to its trifluoromethyl groups that significantly enhance its reactivity and bioactivity compared to these similar compounds .

Properties

IUPAC Name |

methyl 2,4,5-trifluoro-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-14-8-6(11)4(9(13)15-2)3-5(10)7(8)12/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNVSUJHRFXTKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1F)F)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443092 | |

| Record name | methyl 3-methoxy-2,4,5-trifluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136897-64-8 | |

| Record name | methyl 3-methoxy-2,4,5-trifluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.